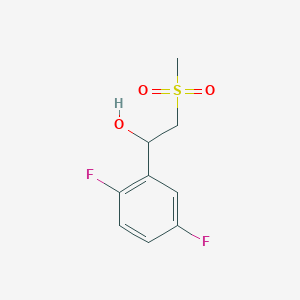
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit several interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol is not yet fully understood. However, studies have shown that the compound interacts with several cellular pathways that are involved in inflammation and cancer development. It has been found to inhibit the activity of certain enzymes and signaling pathways that are known to play a role in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol exhibits several interesting biochemical and physiological effects. It has been found to:
• Inhibit the production of pro-inflammatory cytokines: The compound has been found to inhibit the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
• Inhibit the growth of cancer cells: The compound has been found to inhibit the growth of several types of cancer cells, including breast cancer and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol has several advantages and limitations for lab experiments. Some of the advantages include:
• The compound is relatively easy to synthesize using common chemical reagents.
• It exhibits potent anti-inflammatory and anticancer properties, making it a promising candidate for the development of new drugs.
Some of the limitations include:
• The exact mechanism of action of the compound is not yet fully understood.
• The compound may exhibit some toxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol. Some of these include:
• Further studies to elucidate the exact mechanism of action of the compound.
• Development of new drugs based on the compound for the treatment of inflammatory diseases and cancer.
• Studies to investigate the potential toxic effects of the compound at high concentrations.
In conclusion, 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol is a promising compound that exhibits several interesting properties. It has potential applications in the field of medicine, particularly as an anti-inflammatory and anticancer agent. Further research is needed to fully understand the mechanism of action of the compound and to develop new drugs based on it.
Synthesemethoden
The synthesis of 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol can be achieved through a multi-step process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of 2,5-difluorobenzene with methylsulfonyl chloride and sodium hydroxide in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit several interesting properties that make it a promising candidate for the development of new drugs. Some of the potential applications of this compound include:
• Anti-inflammatory agent: Studies have shown that 1-(2,5-Difluorophenyl)-2-methylsulfonylethanol exhibits potent anti-inflammatory properties that make it a promising candidate for the development of new anti-inflammatory drugs.
• Anticancer agent: The compound has also been found to exhibit anticancer properties, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylsulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-15(13,14)5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDTVRHUHHLKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=C(C=CC(=C1)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-2-methylsulfonylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

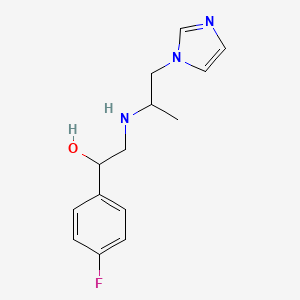
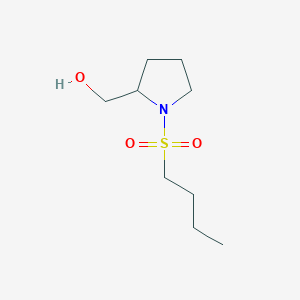
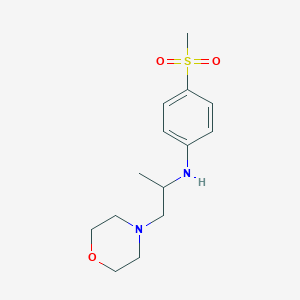
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
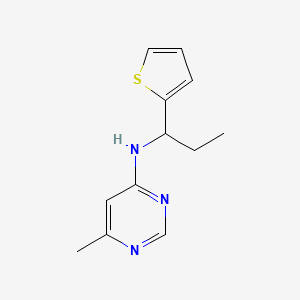
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![(3,5-Dimethoxyphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7588190.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)
![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)